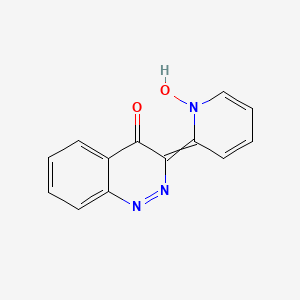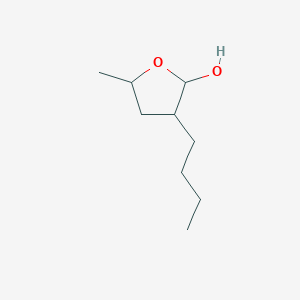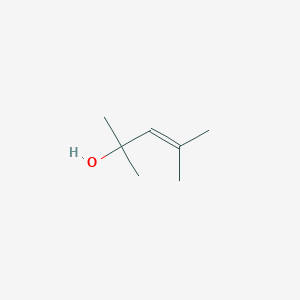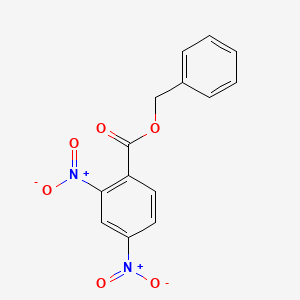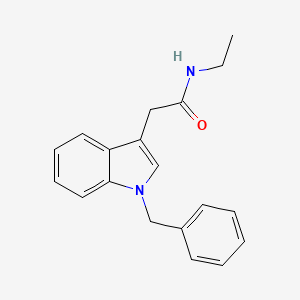
2-(1-benzyl-1H-indol-3-yl)-N-ethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-benzyl-1H-indol-3-yl)-N-ethylacetamide is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, pharmacology, and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzyl-1H-indol-3-yl)-N-ethylacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole core reacts with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the N-ethylacetamide Moiety: The N-ethylacetamide moiety can be introduced through an acylation reaction, where the benzylated indole reacts with ethyl chloroacetate in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-benzyl-1H-indol-3-yl)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the indole core or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
2-(1-benzyl-1H-indol-3-yl)-N-ethylacetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases or conditions.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(1-benzyl-1H-indol-3-yl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-(1-benzyl-1H-indol-3-yl)-N-ethylacetamide can be compared with other similar compounds, such as:
2-(1-benzyl-1H-indol-3-yl)ethenyl-3-(3-hydroxypropyl)quinazolin-4(3H)-one: This compound has a quinazolinone core and exhibits different biological activities and applications.
2-(1-benzyl-1H-indol-3-yl)methyl-1,3-benzothiazole: This compound contains a benzothiazole moiety and is used in different research contexts.
2-(1-benzyl-1H-indol-3-yl)ethylamine: This compound has an ethylamine group and is studied for its unique chemical and biological properties.
Propiedades
Número CAS |
56999-28-1 |
|---|---|
Fórmula molecular |
C19H20N2O |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
2-(1-benzylindol-3-yl)-N-ethylacetamide |
InChI |
InChI=1S/C19H20N2O/c1-2-20-19(22)12-16-14-21(13-15-8-4-3-5-9-15)18-11-7-6-10-17(16)18/h3-11,14H,2,12-13H2,1H3,(H,20,22) |
Clave InChI |
GCZXOQVYYXXECY-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)CC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Hydroxy-5-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14621905.png)

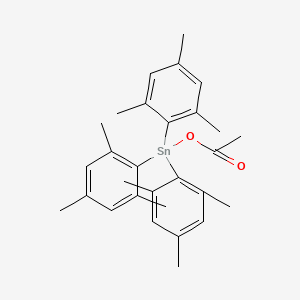
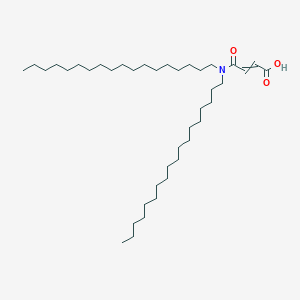

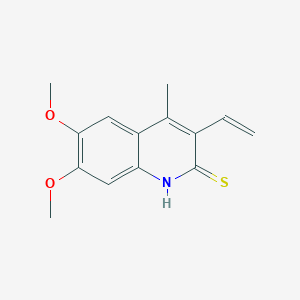

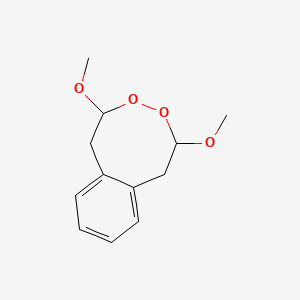
![1-Chloro-4-{(Z)-[4-chloro-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene](/img/structure/B14621957.png)
